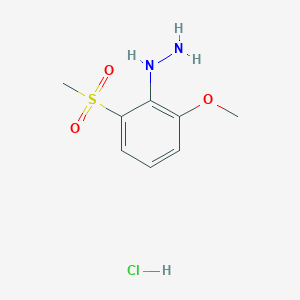

1-(4-(2H-1,2,3-三唑-2-基)哌啶-1-羰基)咪唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

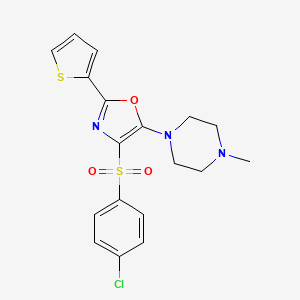

The compound “1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered heterocyclic ring, and is known to exhibit a broad range of important biological activities . The 1,2,3-triazole ring is a privileged moiety, capable of interacting with a variety of receptors and enzymes .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The 1,2,3-triazole ring in the molecule is a five-membered heterocyclic ring . It is a stable compound and is difficult to cleave . The 1,2,3-triazole ring can exist in two tautomeric forms, with 1H-1,2,3-triazole being more stable than 4H-1,2,3-triazole .Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazole compounds often involve the formation of disubstituted 1,2,3-triazoles . This is achieved through a non-regioselective reaction between terminal alkynes and organic azides .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole compounds can be characterized using various spectral techniques . For example, the IR absorption spectra of similar compounds have shown the presence of two signals for C=O groups at 1650–1712 cm−1 .科学研究应用

合成与化学性质

- 已开发出一种合成 3-和 4-(1H-唑-1-基)哌啶的方法,包括与查询化合物相关的结构,展示了一种用溴吡啶芳基化唑类并随后进行环还原的多功能方法。这种合成途径对于为查询化合物创建类似物以用于各种科学应用至关重要 (Shevchuk 等,2012).

潜在的医疗应用

- 已探索 N-苄基化(吡咯烷-2-酮)/(咪唑烷-2-酮)衍生物的合成以用于抗阿尔茨海默症活性。这些基于多奈哌齐结构设计的化合物已经在体内和体外评估中显示出有希望的结果,表明咪唑烷-2-酮结构在神经学研究中的相关性 (Gupta 等,2020).

抗菌和抗微生物活性

- 与查询化合物结构相似的亚芳基-咪唑酮衍生物因其药理作用(包括抗菌活性)而受到研究。这些化合物为开发靶向耐药菌株的新型抗菌剂提供了基础 (Matys 等,2015).

化学相互作用和立体选择性

- 对咪唑烷-4-酮的研究强调了这些化合物与取代的苯甲醛相互作用时的立体选择性。这一发现对于理解此类结构在合成生物活性寡肽中的化学行为和潜在应用至关重要 (Ferraz 等,2007).

作用机制

Target of Action

The primary target of 1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through a mechanism involving the 1,2,4-triazole ring . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . Additionally, phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can potentially disrupt the production of estrogens, leading to downstream effects on various physiological processes that rely on these hormones.

Pharmacokinetics

This property can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on its role as an aromatase inhibitor. By inhibiting the production of estrogens, the compound could potentially influence a range of physiological processes, from reproductive functions to bone health. In the context of cancer treatment, for example, aromatase inhibitors are often used to reduce estrogen levels and thereby slow the growth of certain types of breast cancer .

未来方向

The 1,2,3-triazole ring is a privileged moiety and has been clubbed with other pharmacophoric fragments/molecules in the hope of obtaining potent and selective inhibitors . The comprehensive compilation of work carried out on the 1,2,3-triazole nucleus provides scope for researchers for the advancement of novel potential drug candidates .

属性

IUPAC Name |

1-[4-(triazol-2-yl)piperidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2/c18-10-12-5-8-16(10)11(19)15-6-1-9(2-7-15)17-13-3-4-14-17/h3-4,9H,1-2,5-8H2,(H,12,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKRZYWWNLAENW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2997423.png)

![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one](/img/structure/B2997425.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2997426.png)

![N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2997428.png)

![(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2997436.png)

![N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide](/img/structure/B2997438.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2997440.png)

![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)